molecular formula C7H6ClFO B2820375 2-Chloro-5-fluoro-3-methylphenol CAS No. 1805455-85-9

2-Chloro-5-fluoro-3-methylphenol

Cat. No.: B2820375
CAS No.: 1805455-85-9
M. Wt: 160.57
InChI Key: KHRWVGQACGJMOS-UHFFFAOYSA-N
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Description

2-Chloro-5-fluoro-3-methylphenol is an organic compound with the molecular formula C7H6ClFO. It is a substituted phenol, where the phenol ring is substituted with chlorine, fluorine, and methyl groups at positions 2, 5, and 3, respectively. This compound is primarily used as an intermediate in organic synthesis, particularly in the production of pharmaceuticals, agrochemicals, and dyes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-fluoro-3-methylphenol typically involves the chlorination, fluorination, and methylation of phenol. One common method is to start with 3-methylphenol (m-cresol) and introduce the chlorine and fluorine atoms through electrophilic aromatic substitution reactions. The reaction conditions often require the use of catalysts and specific temperatures to ensure the desired substitution pattern .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination and fluorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-fluoro-3-methylphenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted phenols .

Scientific Research Applications

2-Chloro-5-fluoro-3-methylphenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-5-fluoro-3-methylphenol depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of chlorine and fluorine atoms can enhance its binding affinity to certain molecular targets, making it a valuable compound in drug design and development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-5-fluoro-3-methylphenol is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both chlorine and fluorine atoms can enhance its stability and binding properties, making it a valuable intermediate in various synthetic applications .

Properties

IUPAC Name

2-chloro-5-fluoro-3-methylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClFO/c1-4-2-5(9)3-6(10)7(4)8/h2-3,10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHRWVGQACGJMOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Cl)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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